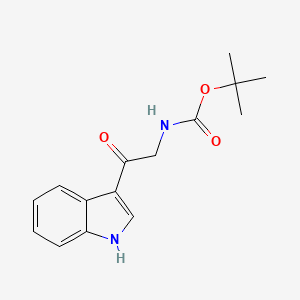
tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the conditions under which the reactions occur and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
In the realm of structural chemistry and molecular interaction analysis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been the subject of significant research. For instance, studies have been conducted on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole derivatives, which include tert-butyl analogs. These compounds were found to exhibit specific molecular packing based on various intermolecular interactions such as O...H, N...H, and S...H contacts, among others. The research also delved into atomic charge distribution, molecular electrostatic potential maps, and reactivity descriptors, providing a comprehensive view of the compound's characteristics (Boraei et al., 2021).
Synthesis and Medicinal Chemistry
The compound and its derivatives have been synthesized and evaluated for various applications, particularly in medicinal chemistry. For example, 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, inclusive of tert-butyl variants, have been synthesized and assessed as Staphylococcus aureus NorA efflux pump inhibitors. Although these derivatives exhibited modest intrinsic anti-staphylococcal activity, they notably enhanced the antibacterial activity of ciprofloxacin against resistant strains, marking their significance in combating antibiotic resistance (Héquet et al., 2014).
Process Development and Synthesis
In the domain of organic process research and development, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been synthesized through practical and scalable processes. A notable example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence from readily available materials, showcasing the compound's applicability in the synthesis of complex molecules (Li et al., 2012).
Chemical Properties and Characterization
Detailed studies on the chemical properties and characterization of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have also been conducted. This includes the characterization of the compound's structure using various spectroscopic techniques such as 2D heteronuclear NMR experiments, providing insights into the molecular structure and interactions of the compound (Aouine et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
Propriétés
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDHFROSMQOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

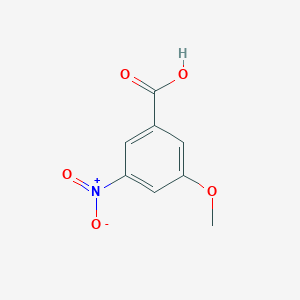
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

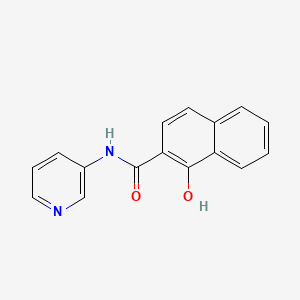
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)


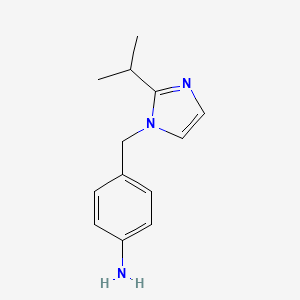
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
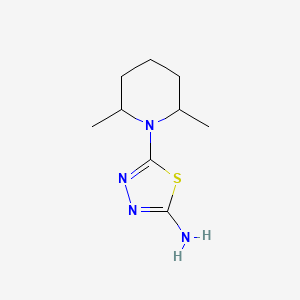

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)
